![molecular formula C14H12ClN3 B7460012 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole](/img/structure/B7460012.png)
1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole, also known as CPI-455, is a chemical compound that has gained attention in scientific research due to its potential in the treatment of various diseases.
作用機序
1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole binds to the bromodomain of BET proteins, preventing them from interacting with acetylated lysine residues on histone proteins. This disrupts the recruitment of transcriptional machinery to target genes, leading to the downregulation of oncogenes and the suppression of cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole can effectively inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole has also been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer effects.
実験室実験の利点と制限
One of the advantages of using 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole in lab experiments is its selectivity for BET proteins, which allows for targeted inhibition of oncogenes without affecting normal cellular processes. However, one limitation is that 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
将来の方向性
There are several future directions for research on 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole. One area of interest is the development of 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole analogs with improved potency and selectivity. Another direction is the investigation of 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole in combination with other anti-cancer drugs to enhance its efficacy. Additionally, studies on the role of BET proteins in other diseases, such as inflammation and cardiovascular disease, may provide further insights into the potential therapeutic applications of 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole.
Conclusion
In conclusion, 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole is a promising chemical compound with potential applications in the treatment of cancer. Its selective inhibition of BET proteins has been shown to effectively suppress cancer cell growth and induce apoptosis. Further research is needed to investigate its efficacy in different cancer types and to develop improved analogs.
合成法
The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole involves the reaction of 2-methylbenzimidazole with 6-chloropyridine-3-carbaldehyde in the presence of a catalytic amount of palladium acetate and triphenylphosphine. The resulting compound is then purified using column chromatography to obtain 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole in high yield and purity.
科学的研究の応用
1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole has been studied extensively for its potential in the treatment of cancer, specifically targeting the bromodomain and extra-terminal (BET) proteins. BET proteins play a crucial role in gene regulation and have been implicated in various diseases, including cancer. 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole has been shown to selectively inhibit the activity of BET proteins, leading to the downregulation of oncogenes and the suppression of cancer cell growth.
特性
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-10-17-12-4-2-3-5-13(12)18(10)9-11-6-7-14(15)16-8-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWHZNRWDGTVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

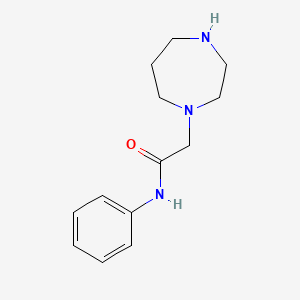
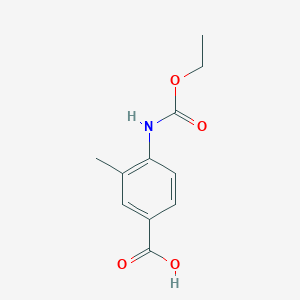
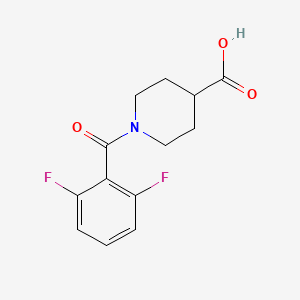

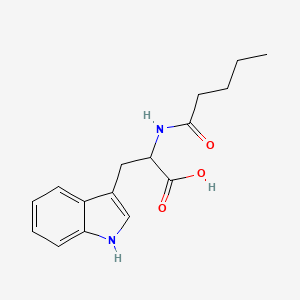
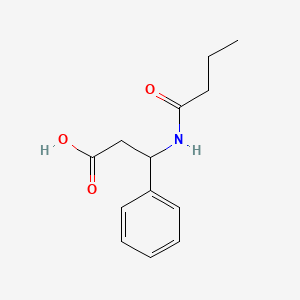

![[4-(2-methoxyphenyl)piperazin-1-yl][3-methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459993.png)
![3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline](/img/structure/B7460000.png)
![N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B7460020.png)

![2-[(2-Methoxybenzoyl)-methylamino]acetic acid](/img/structure/B7460042.png)
![5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7460048.png)
